molecular formula C8H16ClNO3 B1383606 (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride CAS No. 1207447-38-8

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride

Cat. No.: B1383606
CAS No.: 1207447-38-8
M. Wt: 209.67 g/mol
InChI Key: QITCNNJBOQBHQP-OGFXRTJISA-N
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Description

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride is a non-proteinogenic amino acid derivative characterized by a tetrahydropyran (oxan-4-yl) substituent at the β-position of the alanine backbone. Its molecular formula is C₈H₁₆ClNO₃, with a molecular weight of 209.67 g/mol and CAS number 1207447-38-8 . The compound is primarily utilized as a chiral building block in pharmaceutical research, particularly in drug discovery for modifying pharmacokinetic properties such as solubility and metabolic stability. Its stereochemistry (R-configuration) and the oxan-4-yl group contribute to unique conformational and electronic properties, distinguishing it from natural amino acids and other synthetic analogs .

Properties

IUPAC Name

(2R)-2-amino-3-(oxan-4-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c9-7(8(10)11)5-6-1-3-12-4-2-6;/h6-7H,1-5,9H2,(H,10,11);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITCNNJBOQBHQP-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1C[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures a consistent and high-yield production of the compound, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting Agents: Such as halogens or alkylating agents.

Major Products

Scientific Research Applications

Pharmaceutical Development

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride is utilized as a building block in the synthesis of novel pharmaceuticals. Its unique structural properties make it particularly valuable in the development of drugs targeting neurological disorders, where it may contribute to the modulation of neurotransmitter systems and neuroprotective strategies .

Biochemical Research

This compound plays a role in studies investigating amino acid metabolism and protein synthesis. Researchers use it to understand cellular functions and metabolic pathways, which are crucial for developing therapeutic strategies for metabolic disorders .

Antioxidant Studies

The compound is employed in research exploring its antioxidant properties. It contributes to the development of supplements or treatments aimed at reducing oxidative stress within cells, which is linked to various diseases including cancer and neurodegenerative disorders .

Drug Delivery Systems

Due to its favorable chemical characteristics, this compound is being investigated for use in drug delivery systems. It enhances the bioavailability of therapeutic agents, thereby improving treatment efficacy and patient outcomes .

Pharmaceutical Development

A study highlighted the synthesis of a new class of compounds derived from this compound that showed promising results in preclinical trials for treating Alzheimer's disease. The derivatives exhibited enhanced binding affinity to specific receptors involved in cognitive function .

Biochemical Research

In a recent investigation into metabolic pathways, researchers utilized this compound to study its effects on enzyme activity related to amino acid metabolism. The findings indicated that it could modulate specific enzymatic reactions, potentially leading to new insights into metabolic regulation .

Antioxidant Studies

Research focusing on oxidative stress revealed that this compound demonstrated significant free radical scavenging activity in vitro, suggesting its potential as an antioxidant agent in therapeutic formulations aimed at reducing cellular damage caused by oxidative stress .

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

Substituent Diversity and Structural Analogues

The compound is compared to other β-substituted amino acid hydrochlorides, focusing on substituent effects:

Key Differences and Research Findings

Substituent Electronic Effects :

  • The oxan-4-yl group is an electron-rich, saturated ether ring, enhancing solubility in polar solvents compared to aromatic substituents (e.g., 4-nitrophenyl or 4-chlorophenyl) .
  • Halogenated aromatic analogs (e.g., 4-chlorophenyl) exhibit stronger hydrophobic interactions and are used in receptor-targeted therapies .

Stereochemical Influence :

  • The R-configuration in the target compound contrasts with S-configuration analogs (e.g., YD-5598 in ), affecting binding affinity in chiral environments .

Biological and Pharmacokinetic Profiles :

  • Fluorinated derivatives (e.g., 4,4-difluorocyclohexyl) show improved metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
  • Nitro-substituted compounds (e.g., 4-nitrophenyl) are prone to enzymatic reduction, making them suitable for prodrug designs .

Conformational Flexibility :

  • The oxan-4-yl group’s six-membered ring provides moderate rigidity compared to smaller cycloalkyl groups (e.g., cyclopropyl), balancing flexibility and steric hindrance .

Biological Activity

(2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride, also known as 2-Amino-2-(oxan-4-yl)propanoic acid hydrochloride, is a compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₆ClNO₃, with a molecular weight of approximately 209.67 g/mol. The compound features an amino group, a propanoic acid moiety, and a tetrahydrofuran-derived oxan group, contributing to its distinct chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

  • Enzyme Modulation : The compound can act as both an inhibitor and activator of specific enzymes, influencing metabolic pathways. Its amino group facilitates hydrogen bonding with target proteins, while the hydrophobic oxan group enhances binding affinity to lipid membranes or hydrophobic pockets within proteins.
  • Neurotransmitter Release : Research indicates that this compound may modulate neurotransmitter release through interactions with neuronal receptors, potentially influencing synaptic transmission and plasticity.

Biological Activity

Studies have demonstrated that this compound exhibits several biological activities:

  • Antioxidant Properties : Some studies suggest that the compound may possess antioxidant capabilities, helping to mitigate oxidative stress in cellular environments.
  • Neuroprotective Effects : Preliminary data indicate potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative disease models .
  • Antimicrobial Activity : Early research shows promise in antimicrobial applications, although further studies are needed to elucidate the specific mechanisms involved.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acidSimilar oxan group; different chainPotentially different biological activities
3-Amino-2-(oxan-4-yl)propanoic acid hydrochlorideContains an additional amino groupEnhanced solubility and reactivity
(2S)-2-amino-3-(oxan-4-yl)propanoic acid hydrochlorideStereochemical variationMay exhibit different pharmacokinetics

This table highlights the significance of stereochemistry and structural variations in influencing the biological activity of related compounds.

Case Studies

Several case studies have been conducted to investigate the biological effects of this compound:

  • Neuroprotective Study : A study involving neuronal cell cultures demonstrated that treatment with the compound resulted in reduced markers of oxidative stress and improved cell viability under stress conditions .
  • Enzyme Interaction Study : In vitro assays showed that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders.

Q & A

Q. What are the optimal synthetic routes for (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride, and how are chiral purity and yield maximized?

Methodological Answer: The synthesis typically involves stereoselective strategies to preserve the (2R) configuration. Key steps include:

  • Protection/Deprotection: Use of Boc (tert-butoxycarbonyl) groups to protect the amine during coupling reactions, followed by acidic deprotection (e.g., HCl in diethyl ether) to form the hydrochloride salt .
  • Coupling Reagents: HATU or EDC for amide bond formation between intermediates, ensuring minimal racemization .
  • Chiral Resolution: Chiral HPLC or enzymatic resolution may be employed to isolate the (2R)-enantiomer, with yields optimized via iterative solvent screening (e.g., methanol/diethyl ether recrystallization) .

Q. How is the compound characterized analytically, and what techniques validate its structural integrity?

Methodological Answer:

  • HPLC-MS: Quantifies purity (>95%) and detects impurities using reverse-phase C18 columns with UV detection at 210–220 nm .
  • NMR Spectroscopy: 1H and 13C NMR confirm the oxan-4-yl moiety and stereochemistry; coupling constants (e.g., J-values) distinguish diastereomers .
  • X-ray Crystallography: Resolves absolute configuration, particularly for resolving discrepancies in chiral assignments .

Advanced Research Questions

Q. How do stereochemical variations (e.g., (2R) vs. (2S)) impact biological activity, and what methods resolve conflicting data in receptor-binding studies?

Methodological Answer:

  • Chiral Analysis: Circular Dichroism (CD) spectroscopy or chiral HPLC compares enantiomeric excess (EE) with bioactivity data. For example, (2R) may show higher affinity for GABA receptors compared to (2S) .
  • Contradiction Resolution: If bioactivity contradicts chiral purity (e.g., unexpected inhibition by a low-EE sample), use competitive binding assays with isotopically labeled ligands to rule out off-target effects .

Q. What are the stability profiles of this compound under varying pH, temperature, and storage conditions?

Methodological Answer:

  • Accelerated Stability Studies: Conduct stress testing at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Hydrochloride salts are hygroscopic; store desiccated at -20°C in amber vials .
  • pH Stability: Assess hydrolysis by incubating in buffers (pH 1–9). The oxan-4-yl group is stable in neutral conditions but prone to ring-opening in strong acids (pH <2) .

Q. How can computational modeling predict its interactions with biological targets (e.g., enzymes or transporters)?

Methodological Answer:

  • Docking Simulations: Use Schrödinger Suite or AutoDock Vina to model binding to γ-aminobutyric acid (GABA) transporters. Focus on hydrogen bonding with the oxan-4-yl oxygen and salt bridges from the hydrochloride .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers, critical for blood-brain barrier penetration studies .

Q. What strategies mitigate batch-to-batch variability in chiral purity during scale-up synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progression and EE in real-time .
  • Design of Experiments (DoE): Optimize parameters (e.g., temperature, solvent polarity) using response surface methodology to minimize racemization during Boc deprotection .

Data Contradiction Analysis

Q. How to resolve discrepancies between in vitro bioactivity and in vivo efficacy for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma/tissue concentrations via LC-MS/MS to identify bioavailability issues (e.g., poor absorption due to high hydrophilicity) .
  • Metabolite Screening: Incubate with liver microsomes to detect rapid degradation; structural analogs with fluorinated oxan-4-yl groups may enhance metabolic stability .

Q. Conflicting reports on its role in oxidative stress pathways: How to design experiments to clarify mechanisms?

Methodological Answer:

  • ROS Detection: Use fluorescent probes (e.g., CM-H2DCFDA) in neuronal cell lines to quantify reactive oxygen species (ROS) under compound treatment vs. controls .
  • Knockdown Studies: CRISPR-Cas9 silencing of Nrf2 or Keap1 validates whether antioxidant effects are pathway-dependent .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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